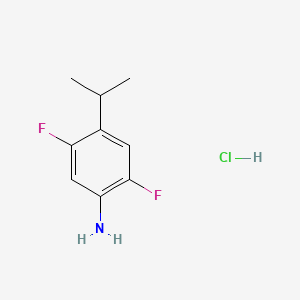
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H11F2N·HCl. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.
Reduction: The nitro group in 2,5-difluoro-4-nitrotoluene is reduced to an amino group, resulting in 2,5-difluoro-4-aminotoluene.
Alkylation: The amino group is then alkylated with isopropyl chloride to form 2,5-difluoro-4-(propan-2-yl)aniline.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by efficient purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include corresponding amines.
Applications De Recherche Scientifique
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the isopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylaniline: Lacks the fluorine atoms, resulting in different electronic properties.
2,4-Difluoroaniline: Has fluorine atoms at different positions, affecting its reactivity and binding properties.
Uniqueness
2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is unique due to the combination of fluorine atoms and an isopropyl group, which provides a distinct balance of electronic and steric effects. This uniqueness makes it valuable in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H12ClF2N |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2,5-difluoro-4-propan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-5(2)6-3-8(11)9(12)4-7(6)10;/h3-5H,12H2,1-2H3;1H |
Clé InChI |
GHEJBDRQQWVDKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1F)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


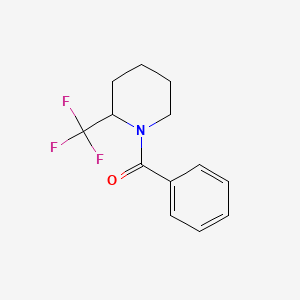
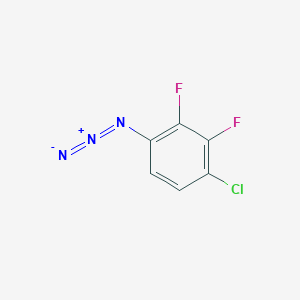
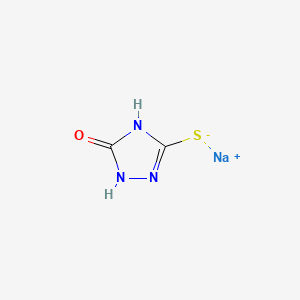
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)


![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
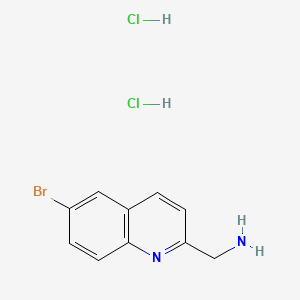
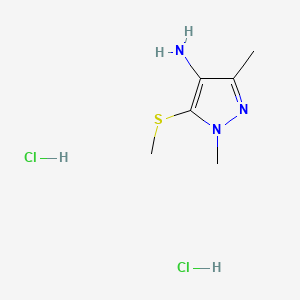

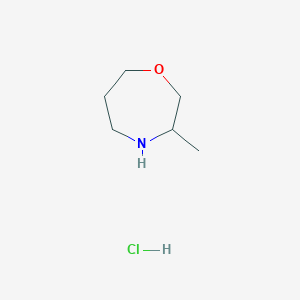
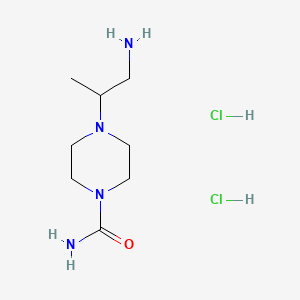
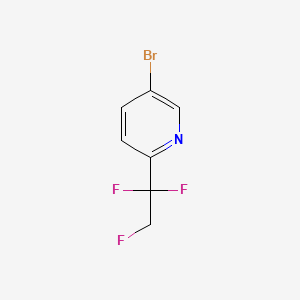
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
